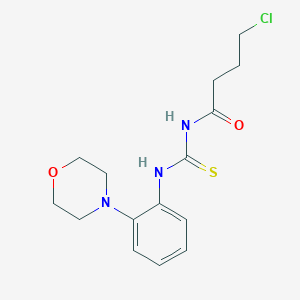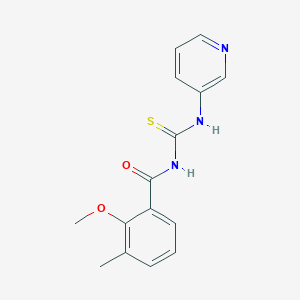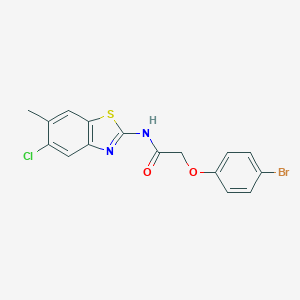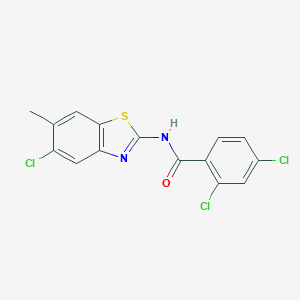![molecular formula C20H20ClF3N2O3 B283723 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide, also known as MPT0B392, is a novel small molecule compound that has shown promising results in scientific research studies.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including PI3K, AKT, and mTOR. 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has also been found to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In immune cells, 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been shown to regulate the differentiation and function of T cells, leading to a shift from pro-inflammatory to anti-inflammatory responses. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide is its high potency and specificity for its target enzymes and pathways. This makes it a valuable tool for studying the molecular mechanisms underlying cancer, inflammation, and immune disorders. However, one limitation of 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and toxicity of this compound.
未来方向
There are several promising directions for future research on 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential use in combination therapy with other drugs or treatments, to enhance its therapeutic effects. Another direction is to explore the use of 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide as a diagnostic tool, to identify patients who may benefit from targeted therapies. Finally, further studies are needed to elucidate the full range of biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide, and to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-bromo-5-(trifluoromethyl)aniline to form an intermediate, which is then reacted with morpholine and acetic anhydride to produce the final compound. The process has been optimized to yield a high purity product with good reproducibility.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has been shown to modulate the immune response by regulating the differentiation and function of T cells.
属性
分子式 |
C20H20ClF3N2O3 |
|---|---|
分子量 |
428.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H20ClF3N2O3/c1-13-10-15(21)3-5-18(13)29-12-19(27)25-16-11-14(20(22,23)24)2-4-17(16)26-6-8-28-9-7-26/h2-5,10-11H,6-9,12H2,1H3,(H,25,27) |
InChI 键 |
ZRMPEFAFKNAZDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283645.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)


![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)



![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)